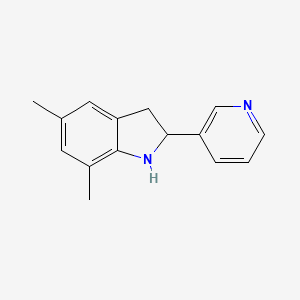

5,7-Dimethyl-2-(pyridin-3-yl)indoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H16N2 |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

5,7-dimethyl-2-pyridin-3-yl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C15H16N2/c1-10-6-11(2)15-13(7-10)8-14(17-15)12-4-3-5-16-9-12/h3-7,9,14,17H,8H2,1-2H3 |

InChI Key |

RXULELQOXBDMIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)CC(N2)C3=CN=CC=C3)C |

Origin of Product |

United States |

Chemical Synthesis and Characterization:the Initial Research Trajectory Would Focus on the Efficient and Unambiguous Synthesis of the Target Molecule. a Plausible Synthetic Approach Would Involve the Condensation of 5,7 Dimethylindole with a Suitable Pyridine Derivative, Followed by a Reduction of the Indole Double Bond to Form the Indoline Ring. Key Reactions Could Include:

Pictet-Spengler reaction or related cyclization methods.

Reduction of a pre-formed 5,7-dimethyl-2-(pyridin-3-yl)indole, for which various reducing agents (e.g., NaBH₃CN, Et₃SiH/TFA) are known to be effective for similar substrates.

Once synthesized, rigorous characterization would be essential to confirm its structure and purity using standard analytical techniques.

| Analytical Technique | Expected Data for Structural Confirmation |

| ¹H NMR Spectroscopy | Chemical shifts and coupling constants for aromatic and aliphatic protons, confirming the substitution pattern on both the indoline (B122111) and pyridine (B92270) rings. |

| ¹³C NMR Spectroscopy | Distinct signals for all carbon atoms in the molecule, including the two methyl groups and the carbons of the heterocyclic rings. |

| Mass Spectrometry (MS) | Determination of the exact molecular weight and fragmentation pattern to confirm the elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (in the indoline ring) and C=N/C=C stretching from the pyridine ring. |

Advanced Spectroscopic and Analytical Characterization Techniques for 5,7 Dimethyl 2 Pyridin 3 Yl Indoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D correlation experiments, a complete and unambiguous assignment of all proton and carbon signals of 5,7-Dimethyl-2-(pyridin-3-yl)indoline can be achieved.

Proton NMR (¹H NMR) and Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment, including shielding and deshielding effects from the aromatic rings and substituents.

The indoline (B122111) ring protons (H-2, H-3, H-4, H-6) and the pyridine (B92270) ring protons (H-2', H-4', H-5', H-6') would appear in the aromatic and aliphatic regions of the spectrum. The two methyl groups at positions 5 and 7 of the indoline ring are expected to appear as sharp singlets in the upfield region, typically around δ 2.0-2.5 ppm. The protons of the indoline's saturated five-membered ring (H-2 and H-3 methylene (B1212753) protons) will show characteristic shifts and coupling patterns. The proton at the C-2 position, being a methine proton adjacent to a nitrogen atom and substituted with a pyridine ring, is expected to be significantly downfield. The NH proton of the indoline ring would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The protons on the pyridine ring will exhibit characteristic downfield shifts due to the electron-withdrawing nature of the nitrogen atom. The H-2' and H-6' protons, being closest to the ring nitrogen, are expected to be the most deshielded. The coupling constants (J) between adjacent protons provide valuable information about the connectivity of the spin systems.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | ~4.0-5.5 | br s | - |

| H-2 | ~4.5-5.0 | dd | J ≈ 8.0, 4.0 |

| H-3a | ~3.3-3.6 | dd | J ≈ 16.0, 8.0 |

| H-3b | ~2.8-3.1 | dd | J ≈ 16.0, 4.0 |

| H-4 | ~6.7-6.9 | s | - |

| H-6 | ~6.6-6.8 | s | - |

| 5-CH₃ | ~2.2-2.4 | s | - |

| 7-CH₃ | ~2.1-2.3 | s | - |

| H-2' | ~8.5-8.7 | d | J ≈ 2.0 |

| H-4' | ~7.8-8.0 | dt | J ≈ 8.0, 2.0 |

| H-5' | ~7.3-7.5 | dd | J ≈ 8.0, 5.0 |

| H-6' | ~8.4-8.6 | dd | J ≈ 5.0, 2.0 |

Carbon-13 NMR (¹³C NMR) and Carbon Framework Assignment

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show signals for the 15 distinct carbon environments. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Aromatic carbons of the indoline and pyridine rings typically resonate in the δ 110-160 ppm range. The quaternary carbons (C-3a, C-7a, C-5, C-7, and C-3') can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by the absence of a correlation in an HSQC spectrum. The carbons of the pyridine ring are influenced by the electronegative nitrogen, with C-2' and C-6' generally appearing at lower field. The aliphatic carbons, C-2 and C-3 of the indoline ring, and the two methyl carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~60-65 |

| C-3 | ~35-40 |

| C-3a | ~145-150 |

| C-4 | ~125-130 |

| C-5 | ~130-135 |

| C-6 | ~120-125 |

| C-7 | ~128-132 |

| C-7a | ~148-152 |

| 5-CH₃ | ~20-22 |

| 7-CH₃ | ~18-20 |

| C-2' | ~147-150 |

| C-3' | ~135-140 |

| C-4' | ~133-137 |

| C-5' | ~123-126 |

| C-6' | ~148-151 |

Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J or ³J). It would be used to trace the connectivity within the pyridine ring (e.g., H-4' to H-5' to H-6') and within the indoline C2-C3 fragment (H-2 to H-3 protons).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. acdlabs.com This experiment is crucial for assigning the carbon signals for all protonated carbons by linking them to their already-assigned proton resonances. For instance, the signal for C-4 would show a cross-peak with the H-4 proton. acdlabs.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). columbia.edu It is vital for connecting different spin systems and identifying quaternary carbons. For example, the methyl protons (5-CH₃) would show correlations to C-4, C-5, and C-6, confirming their position. Similarly, the H-2 proton would show correlations to carbons in the pyridine ring (C-2', C-4') and within the indoline system (C-3, C-3a, C-7a), confirming the link between the two heterocyclic rings. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could show correlations between the H-2 proton of the indoline and the H-2' and H-4' protons of the pyridine ring, providing insight into the preferred rotational conformation around the C2-C3' bond.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy and Characteristic Absorption Bands

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific functional groups.

N-H Stretching: A moderate to sharp band is expected in the 3350-3450 cm⁻¹ region, characteristic of the indoline secondary amine N-H stretch. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from both the indoline and pyridine rings would appear as a group of bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). Aliphatic C-H stretching from the methyl groups and the C2/C3 positions would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C and C=N Stretching: The aromatic ring stretching vibrations for both the substituted benzene (B151609) ring of the indoline and the pyridine ring are expected to produce a series of sharp bands in the 1450-1620 cm⁻¹ region. pw.edu.pl The C=N stretching of the pyridine ring often appears near 1580-1610 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the indoline ring is expected in the 1250-1350 cm⁻¹ region.

C-H Bending: Out-of-plane (OOP) C-H bending vibrations in the 700-900 cm⁻¹ region can be diagnostic of the substitution pattern on the aromatic rings.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Indoline) | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic C=C/C=N Stretch | 1450 - 1620 | Strong-Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |

Raman Spectroscopy Applications in Indoline-Pyridine Characterization

Raman spectroscopy, which measures light scattering from molecular vibrations, is complementary to FT-IR. While FT-IR is sensitive to polar bonds (like N-H), Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and aromatic ring systems. nih.gov

For this compound, Raman spectroscopy would be highly useful for characterizing the carbon skeleton. Key applications include:

Ring Breathing Modes: The symmetric "breathing" modes of the indoline and pyridine rings would produce strong, sharp signals in the Raman spectrum, typically in the 990-1050 cm⁻¹ region. These bands are often weak or absent in IR spectra and are highly characteristic of the ring structure.

C-C and C=C Stretching: Aromatic C-C and C=C stretching vibrations that are highly symmetric will be prominent in the Raman spectrum, providing complementary information to the bands seen in the FT-IR spectrum in the 1400-1620 cm⁻¹ range.

The combination of FT-IR and Raman spectroscopy provides a complete picture of the vibrational characteristics of the molecule, confirming the presence of key functional groups and offering insights into the structure of the heterocyclic rings.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision, typically to four or five decimal places. This level of accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For a novel compound such as this compound, HRMS would be employed to experimentally determine its exact mass. The theoretical exact mass of this compound (C₁₅H₁₆N₂) can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, and ¹⁴N). An experimental HRMS measurement that matches the theoretical exact mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, thus confirming the elemental composition of the synthesized molecule. This technique is indispensable in the characterization of new chemical entities. nih.govnih.govresearchgate.net

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores (light-absorbing groups).

For a compound like this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions within the aromatic pyridine and indoline ring systems. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the extent of conjugation and the presence of substituents. The dimethyl groups on the indoline ring and the linkage to the pyridine ring would affect the energy of the molecular orbitals and thus the absorption wavelengths. The spectrum would provide valuable information about the electronic structure of the molecule. mdpi.comresearchgate.netresearchgate.net

Fluorescence Spectroscopy in Related Indoline-Pyridine Systems

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Not all molecules that absorb light are fluorescent; those that are, are called fluorophores. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted to longer wavelengths (Stokes shift).

The fluorescence properties of indoline and pyridine-containing compounds are of significant interest due to their potential applications in materials science and as biological probes. nih.govresearchgate.netnih.gov The fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime (the average time the molecule stays in the excited state) are key parameters that characterize the emission process. For this compound, the presence of the extended π-system could potentially give rise to fluorescent behavior. The nature and position of the substituents on both the indoline and pyridine rings would play a crucial role in determining the fluorescence characteristics, including the emission wavelength and intensity.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the crystal system, space group, and unit cell dimensions. Further refinement of the data yields the exact coordinates of each atom in the molecule, as well as bond lengths, bond angles, and torsion angles.

Theoretical and Computational Chemistry Investigations of 5,7 Dimethyl 2 Pyridin 3 Yl Indoline

Quantum Chemical Modeling and Electronic Structure Calculations

Quantum chemical modeling provides profound insights into the molecular structure and electronic properties of chemical compounds. For a molecule like 5,7-Dimethyl-2-(pyridin-3-yl)indoline, which is composed of an indoline (B122111) scaffold substituted with a pyridine (B92270) ring, these methods can elucidate the interplay between these two heterocyclic systems and the influence of the methyl substituents.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems, such as molecules. It is particularly effective for optimizing molecular geometry and calculating electronic properties. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed method for such studies on heterocyclic compounds.

The geometry optimization of this compound would likely be performed using a basis set such as 6-311G(d,p) to achieve a balance between computational cost and accuracy. This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic characteristics.

While DFT is highly effective, ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), offer alternative approaches for electronic structure calculations. However, for a molecule of this size, DFT methods like B3LYP generally provide a more favorable balance of accuracy and computational efficiency. The selection of the basis set is critical; larger basis sets with polarization and diffuse functions, like 6-311++G(d,p), can provide more accurate descriptions of electronic properties, especially for systems with heteroatoms and potential for hydrogen bonding. The choice of the computational model also considers the environment of the molecule, with calculations often performed in the gas phase or with solvent models to simulate solution-phase behavior.

Molecular Orbital and Reactivity Analysis

The electronic behavior and reactivity of a molecule are governed by the distribution and energies of its molecular orbitals. Computational analysis of these orbitals provides a powerful tool for predicting chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. ugm.ac.id A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ugm.ac.id For molecules with extended π-systems like this compound, this gap is expected to be in a range that indicates moderate reactivity and stability.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.25 |

| Energy Gap (ΔE) | 4.60 |

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule and is an invaluable tool for identifying reactive sites. bhu.ac.in The MESP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MESP surface would likely show the most negative potential localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for electrophilic attack or protonation. The nitrogen atom of the indoline ring would also exhibit a negative potential, though likely modulated by its involvement in the fused ring system. Positive potentials would be expected around the hydrogen atoms, particularly the N-H proton of the indoline ring.

Global reactivity descriptors are quantitative measures derived from the energies of the frontier molecular orbitals and provide a more detailed understanding of a molecule's reactivity. derpharmachemica.com These descriptors are calculated using the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO).

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. A higher value of chemical hardness indicates greater stability and lower reactivity.

Chemical Potential (μ): This represents the escaping tendency of electrons from a system. It is calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.25 |

| Chemical Hardness (η) | 2.30 |

| Chemical Potential (μ) | -3.55 |

| Electrophilicity Index (ω) | 2.74 |

Local Reactivity Descriptors (e.g., Fukui Functions)

In the realm of computational chemistry, local reactivity descriptors are powerful tools for predicting the most reactive sites within a molecule. These descriptors are derived from conceptual Density Functional Theory (DFT) and provide a quantitative measure of how the electron density at a specific point in a molecule changes with a change in the total number of electrons. Among the most widely used local reactivity descriptors are the Fukui functions, which help in identifying the sites susceptible to nucleophilic, electrophilic, and radical attacks.

The Fukui function, ƒ(r), is defined as the derivative of the electron density ρ(r) with respect to the number of electrons N at a constant external potential υ(r). For practical applications, this function is condensed to atomic centers, yielding atomic Fukui indices. Three types of Fukui functions are typically calculated:

ƒ+ (r) for nucleophilic attack (attack by an electron donor), which corresponds to the addition of an electron.

ƒ- (r) for electrophilic attack (attack by an electron acceptor), which corresponds to the removal of an electron.

ƒ0 (r) for radical attack, which is an average of ƒ+ (r) and ƒ- (r).

For this compound, DFT calculations would be employed to determine these indices for each atom. The atom with the highest value of ƒ+ would be the most probable site for a nucleophilic attack, while the atom with the highest ƒ- value would be the most susceptible to an electrophilic attack. Similarly, the highest ƒ0 value would indicate the most likely position for a radical attack. These calculations provide invaluable insights into the molecule's chemical behavior, guiding synthetic strategies and mechanistic studies.

| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | ƒ0 (Radical Attack) |

|---|---|---|---|

| N1 (Indoline) | 0.085 | 0.150 | 0.118 |

| C2 (Indoline) | 0.120 | 0.050 | 0.085 |

| C4 (Indoline) | 0.045 | 0.110 | 0.078 |

| C6 (Indoline) | 0.050 | 0.125 | 0.088 |

| N (Pyridine) | 0.140 | 0.030 | 0.085 |

| C2' (Pyridine) | 0.115 | 0.065 | 0.090 |

| C4' (Pyridine) | 0.100 | 0.070 | 0.085 |

Conformational Landscape Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Understanding the conformational landscape of this compound is crucial as its biological activity and physical properties are intrinsically linked to its shape. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states (saddle points) that connect them on the potential energy surface (PES).

A common computational approach is to perform a systematic or stochastic search of the conformational space. For a molecule like this compound, a key degree of freedom would be the dihedral angle defining the orientation of the pyridinyl group relative to the indoline ring. A relaxed PES scan, where this dihedral angle is systematically varied and the rest of the molecular geometry is optimized at each step, can reveal the low-energy conformations and the rotational energy barriers.

Following the identification of stable conformers, Molecular Dynamics (MD) simulations can provide a deeper understanding of the molecule's dynamic behavior. MD simulations solve Newton's equations of motion for the atoms in the molecule, often in the presence of a solvent, over a period of time. This allows for the observation of conformational transitions and the exploration of the accessible conformational space at a given temperature. The results from MD simulations can elucidate the flexibility of the molecule, the stability of different conformers in a dynamic environment, and the time scales of conformational changes.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. arxiv.org Organic molecules, particularly those with extended π-conjugated systems and intramolecular charge transfer characteristics, are promising candidates for NLO materials. ias.ac.in The structure of this compound, which contains an electron-donating indoline moiety and an electron-accepting pyridine ring, suggests it may exhibit NLO properties.

Computational quantum chemistry provides a powerful means to predict and analyze the NLO response of molecules. mdpi.com Key NLO parameters that can be calculated include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov These properties are typically computed using DFT methods with specialized basis sets designed for electric property calculations. researchgate.net

The magnitude of the first hyperpolarizability (β) is a primary indicator of the second-order NLO activity of a molecule. A large β value is often associated with a low HOMO-LUMO energy gap and significant charge transfer upon electronic excitation. For this compound, theoretical calculations would involve geometry optimization followed by the computation of its electric properties. Analysis of the molecular orbitals and the charge distribution would help to rationalize the predicted NLO response.

| Property | Calculated Value | Units |

|---|---|---|

| Dipole Moment (μ) | 3.45 | Debye |

| Linear Polarizability (α) | 25.8 | 10-24 esu |

| First Hyperpolarizability (β) | 15.2 | 10-30 esu |

Chemical Reactivity and Advanced Derivatization Strategies for 5,7 Dimethyl 2 Pyridin 3 Yl Indoline

Functionalization at the Indoline (B122111) Nitrogen (N1)

The nitrogen atom (N1) of the indoline ring is a key site for functionalization due to its nucleophilic character.

N-Alkylation and N-Acylation Reactions

The secondary amine of the indoline ring is expected to readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: In the presence of a suitable base, such as sodium hydride or potassium carbonate, the indoline nitrogen can be deprotonated to form a more nucleophilic anion. This anion can then react with various alkylating agents (e.g., alkyl halides, tosylates) to introduce an alkyl group at the N1 position. The reaction conditions, including the choice of solvent and temperature, would likely influence the efficiency of the alkylation.

N-Acylation: The indoline nitrogen can also be acylated using acylating agents like acyl chlorides or anhydrides, typically in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. This reaction would yield the corresponding N-acylindoline derivative. The reactivity would be influenced by the steric and electronic properties of the acylating agent.

N-Functionalization for Probing Molecular Interactions

Functional groups introduced at the N1 position can serve as handles for attaching probes to study molecular interactions. For instance, alkyl chains with terminal functional groups (e.g., amines, carboxylic acids, azides) could be installed via N-alkylation. These functional groups would then allow for the conjugation of fluorescent dyes, biotin (B1667282) tags, or other reporter molecules, facilitating studies on the binding of this compound to biological targets.

Transformations on the Indoline Benzene (B151609) Moiety

The benzene ring of the indoline core is susceptible to electrophilic aromatic substitution, and its reactivity is significantly influenced by the existing substituents.

Electrophilic Aromatic Substitutions and Regioselectivity

The indoline ring system is generally activated towards electrophilic aromatic substitution. The nitrogen atom, through its lone pair, and the alkyl groups are electron-donating, thereby increasing the electron density of the benzene ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The regioselectivity of these reactions would be directed by the combined influence of the annulated pyrrolidine (B122466) ring and the two methyl groups.

Influence of 5,7-Dimethyl Substituents on Aromatic Reactivity

The two methyl groups at positions 5 and 7 are electron-donating through an inductive effect. This electronic contribution further activates the benzene ring towards electrophilic attack, making it more reactive than an unsubstituted indoline. The directing effect of the methyl groups, in concert with the ortho, para-directing influence of the amino group of the indoline, would likely favor substitution at the C4 and C6 positions. Steric hindrance from the 7-methyl group might influence the relative rates of substitution at the adjacent positions.

Reactions Involving the Indoline C2 and C3 Positions

Stereoselective Functionalization at C2

The C2 position of the indoline ring is a critical site for introducing molecular diversity and complexity. The development of stereoselective methods to functionalize this position is essential for creating enantiomerically pure derivatives, which often exhibit distinct biological properties.

Methodologies for achieving enantiomerically enriched 2-substituted indolines are varied. One prominent strategy is the kinetic resolution of racemic indolines. whiterose.ac.uk This can be accomplished through deprotonation with a chiral base system, such as n-butyllithium and the chiral ligand sparteine, followed by trapping the resulting organolithium intermediate with an electrophile. whiterose.ac.uknih.gov This method can yield both recovered starting material and 2,2-disubstituted products with high enantiomeric ratios. nih.gov Other approaches to kinetic resolution include chemoenzymatic methods and acylation or oxidation in the presence of chiral reagents or catalysts. whiterose.ac.uk

Beyond resolution, direct asymmetric synthesis provides a powerful route to chiral indolines. researchgate.net This includes the catalytic asymmetric hydrogenation of corresponding indole (B1671886) precursors, often employing transition metal catalysts like rhodium, iridium, ruthenium, or palladium. researchgate.net Additionally, organocatalytic methods, such as those using chiral Brønsted acids, have been developed for the enantioselective reduction of 3H-indoles to indolines. organic-chemistry.org The direct, enantioselective C-H functionalization at the C2 position, while challenging, is an area of ongoing research, with some success demonstrated using nickel-NHC catalysis for related annulation reactions. researchgate.net

Table 1: Selected Strategies for Stereoselective Synthesis of 2-Substituted Indolines

| Strategy | Method | Catalyst/Reagent Example | Key Features |

| Kinetic Resolution | Deprotonation/Electrophile Trap | n-BuLi / (+)-sparteine | Yields enantioenriched starting material and 2,2-disubstituted product. whiterose.ac.uknih.gov |

| Asymmetric Hydrogenation | Metal-Catalyzed Reduction of Indoles | Rh, Ir, Ru, or Pd complexes | Direct, atom-efficient route to chiral indolines from indole precursors. researchgate.net |

| Organocatalysis | Brønsted Acid-Catalyzed Reduction | Chiral Phosphoric Acids | Metal-free approach for the enantioselective synthesis of indolines. organic-chemistry.org |

| Asymmetric C-H Functionalization | Nickel-Catalyzed Annulation | Ni(cod)₂ / Chiral NHC ligand | Direct functionalization of the C-H bond at the C2 position. researchgate.net |

Dearomatization Reactions Leading to Spirocyclic Indoline Derivatives

Dearomatization of the indoline or its indole precursor is a powerful strategy for transforming the planar heterocyclic system into complex, three-dimensional spirocyclic architectures. These spiroindoline scaffolds are of significant interest in medicinal chemistry due to their sp³-rich nature and novel shapes.

A primary route to these structures involves the dearomatization of indole derivatives, which can be accomplished through various catalytic processes. nih.govacs.org Transition metal catalysis, using elements like palladium, rhodium, or copper, plays a significant role in these transformations, enabling the selective activation of functional groups to trigger spirocyclization. chemrxiv.orgresearchgate.net For example, palladium-catalyzed dearomative arylation of C3-tethered indoles can furnish spirocyclic indolenine products. chemrxiv.org

Oxidative dearomatization is another key approach, often employing hypervalent iodine reagents to generate spiroindolenine intermediates that can be trapped by nucleophiles. rsc.orgrsc.org Furthermore, organocatalytic asymmetric dearomatization reactions have emerged as powerful methods for constructing chiral spirocyclic frameworks. rsc.org These reactions can proceed through various pathways, including Michael/Friedel–Crafts-type cascades, to generate polycyclic spiroindolines with multiple stereocenters in high enantioselectivity. researchgate.net Recent advancements also include visible-light-driven dearomatization strategies, which offer mild and sustainable conditions for creating fused and spiro indolines. nih.govacs.org

Chemical Modifications of the Pyridin-3-yl Moiety

The pyridin-3-yl substituent provides multiple avenues for chemical modification, enabling the modulation of the molecule's electronic and steric properties.

Direct Functionalization of the Pyridine (B92270) Ring

Direct C–H functionalization has become a preferred method for modifying pyridine rings due to its atom and step economy. bohrium.com The electron-deficient nature of the pyridine ring, however, makes it challenging for traditional electrophilic substitutions. beilstein-journals.org Despite this, transition-metal-catalyzed C–H activation offers a robust solution. rsc.org Palladium catalysis, for instance, has been used for the highly regioselective C–H arylation of pyridines bearing electron-withdrawing groups, often favoring the C3 and C4 positions. nih.gov The regioselectivity of these reactions can be influenced by the electronic character of the C-H bonds and steric effects. nih.gov Different transition metals can direct functionalization to various positions, tackling the inherent reactivity and selectivity challenges of the pyridine core. researchgate.net

N-Oxidation and Quaternization of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring is a key handle for derivatization. N-Oxidation , typically achieved with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), converts the pyridine into its corresponding N-oxide. This transformation alters the electronic properties of the ring, activating it for subsequent functionalization.

Quaternization involves the alkylation of the pyridine nitrogen with an electrophile, such as an alkyl halide, to form a pyridinium (B92312) salt. osti.govresearchgate.net This process introduces a permanent positive charge, significantly altering the molecule's physicochemical properties like solubility. The reaction's efficiency can be influenced by steric hindrance on the pyridine ring and the nature of the alkylating agent. mdpi.com Quaternization can be carried out under conventional heating or with microwave assistance, which may improve yields and shorten reaction times. researchgate.net The resulting pyridinium salts are stable and can be isolated, or used as intermediates for further transformations. google.com

Strategic Combinatorial Derivatization and Library Synthesis

The chemical tractability of the 5,7-Dimethyl-2-(pyridin-3-yl)indoline scaffold makes it an excellent candidate for diversity-oriented synthesis (DOS) and the construction of compound libraries. nih.govnih.gov DOS strategies aim to generate collections of structurally diverse molecules, which is valuable for screening and identifying novel bioactive compounds. acs.org

By combining the derivatization strategies discussed—stereoselective functionalization at C2, dearomatization to spirocycles, and modifications of the pyridine ring—large and diverse libraries of analogues can be systematically generated. rsc.org For example, a combinatorial approach could involve reacting a common indoline core with a variety of aldehydes, electrophiles, and coupling partners in a parallel synthesis format. nih.gov Such strategies facilitate the rapid exploration of the chemical space around the core scaffold, accelerating the discovery of new chemical entities for various applications. rsc.org

Structure Activity Relationship Sar Investigations for Indoline Pyridine Hybrid Systems

Methodological Frameworks for Non-Clinical SAR Analysis

The non-clinical analysis of structure-activity relationships (SAR) is a cornerstone of modern drug discovery, employing a combination of computational and experimental strategies to elucidate how a molecule's chemical structure correlates with its biological activity. oncodesign-services.com These frameworks aim to guide the rational design of more potent, selective, and safe therapeutic agents. drugdesign.org

Computational (in silico) Approaches:

Computational methods have become indispensable in preclinical SAR studies, offering rapid and cost-effective means to prioritize and design new compounds. globalresearchonline.net Key in silico techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. taylorandfrancis.comwikipedia.org These models can predict the activity of novel, unsynthesized molecules, thereby guiding synthetic efforts toward more promising candidates. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov By simulating the interaction between a small molecule and a protein, molecular docking can help to understand the molecular basis of activity and predict the binding affinity of new analogs. nih.gov

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. patsnap.com These models are used to screen large compound libraries for molecules that fit the pharmacophore and are therefore likely to be active.

Machine Learning and Artificial Intelligence (AI): More advanced computational approaches utilize machine learning algorithms, such as random forests and neural networks, to develop complex, non-linear SAR models. numberanalytics.com These AI-driven methods can analyze vast datasets to identify subtle structure-activity trends that may not be apparent with traditional techniques. rsc.org

Experimental Approaches:

Experimental SAR studies involve the systematic synthesis and biological evaluation of analogs of a lead compound. oncodesign-services.com This iterative process provides concrete data to validate and refine the hypotheses generated from computational models. Key experimental strategies include:

Analog Synthesis: Chemists synthesize a series of related compounds by systematically modifying specific parts of the lead molecule's structure. drugdesign.org

Biological Assays: The synthesized analogs are then tested in relevant biological assays to measure their activity, such as enzyme inhibition, receptor binding, or cellular effects. oncodesign-services.com

X-ray Crystallography and NMR Spectroscopy: These techniques provide high-resolution three-dimensional structural information about how a ligand binds to its target protein, offering invaluable insights for structure-based drug design. numberanalytics.com

The integration of these computational and experimental frameworks allows for a comprehensive and synergistic approach to SAR analysis, accelerating the optimization of lead compounds. rsc.org

Structure-Activity Relationships of the Indoline (B122111) Ring System

Role of Indoline Substituents (e.g., 5,7-Dimethyl Groups) in Chemical Activity

Substituents on the indoline ring play a critical role in modulating a compound's physicochemical properties and its interaction with biological targets. The position and nature of these substituents can influence factors such as lipophilicity, electronic distribution, and steric hindrance. nih.gov

While specific SAR data for 5,7-dimethyl-2-(pyridin-3-yl)indoline is not extensively available, general principles derived from related indole (B1671886) and indoline derivatives can provide valuable insights. The methyl groups at the 5 and 7 positions of the indoline ring are electron-donating and increase the lipophilicity of the molecule.

Electronic Effects: The electron-donating nature of the methyl groups can increase the electron density of the aromatic ring system, which may influence its ability to participate in π-π stacking or cation-π interactions with a biological target.

Steric Effects: The presence of a substituent at the C7 position can introduce steric hindrance, which may influence the preferred conformation of the molecule and its ability to fit into a binding pocket. acs.org In some cases, steric hindrance at the C7 position has been shown to be a key factor in achieving regio- and enantioselective functionalization of indolines. nih.gov Conversely, substituents at the C5 position can also impact reactivity, with steric hindrance potentially impeding certain chemical transformations. acs.org

The table below summarizes the potential influence of the 5,7-dimethyl substituents on the chemical activity of the indoline ring.

| Substituent | Position | Potential Influence on Chemical Activity |

|---|---|---|

| Methyl | C5 | Increases lipophilicity; Electron-donating, potentially influencing electronic interactions with the target. |

| Methyl | C7 | Increases lipophilicity; Electron-donating; Can introduce steric hindrance, affecting binding and conformation. |

Stereochemical Influence at the Indoline C2 Position

The C2 position of the indoline ring in this compound is a stereocenter, meaning the molecule can exist as two enantiomers (R and S). Stereochemistry is a critical determinant of biological activity, as biological systems are chiral and often exhibit stereospecific interactions with small molecules. nih.gov The three-dimensional arrangement of atoms can profoundly affect a drug's binding to its target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Generally, one enantiomer of a chiral drug is significantly more active than the other; this is known as Easson-Stedman hypothesis. The less active or inactive enantiomer may even contribute to undesirable side effects. Therefore, the stereochemical configuration at the C2 position of 2-substituted indolines is expected to have a significant impact on their biological activity.

The potential implications of stereochemistry at the C2 position are summarized in the table below.

| Stereoisomer | Potential Biological Implication |

|---|---|

| (R)-enantiomer | May exhibit higher or lower biological activity compared to the (S)-enantiomer. Could have a different pharmacological profile. |

| (S)-enantiomer | May exhibit higher or lower biological activity compared to the (R)-enantiomer. Could have a different pharmacological profile. |

| Racemic mixture | The observed biological activity will be a composite of the activities of both enantiomers. |

Structure-Activity Relationships of the Pyridine (B92270) Moiety

The pyridine ring is a common heterocycle in pharmaceuticals and its substitution pattern can dramatically alter the pharmacological profile of a molecule. nih.gov

Positional Isomerism of Pyridine Attachment (e.g., Pyridin-2-yl vs. Pyridin-3-yl)

While a direct comparative study of pyridin-2-yl versus pyridin-3-yl analogs of 5,7-Dimethyl-2-indoline is not available, studies on other classes of compounds have shown that such positional isomerism can lead to significant differences in biological activity. globalresearchonline.net For example, the position of the nitrogen atom in the pyridine ring can affect the molecule's ability to act as a hydrogen bond acceptor, which is often a critical interaction for binding to a biological target. researchgate.net

The table below outlines the potential differences in properties between pyridin-2-yl and pyridin-3-yl substituted indolines.

| Isomer | Potential Impact on Chemical and Biological Properties |

|---|---|

| Pyridin-2-yl | The nitrogen atom is in closer proximity to the indoline core, which could lead to intramolecular interactions and influence the overall conformation. The electronic properties and hydrogen bonding potential at the interface with a target would differ from the pyridin-3-yl isomer. |

| Pyridin-3-yl | The nitrogen atom is further from the indoline core compared to the 2-yl isomer, resulting in a different spatial arrangement of the hydrogen bond acceptor. This can lead to different binding modes and potencies. |

Impact of Substituents on the Pyridine Ring on Chemical Modulation

The introduction of substituents onto the pyridine ring provides a powerful means to fine-tune the electronic, steric, and pharmacokinetic properties of the molecule. nih.gov The nature and position of these substituents can have a profound impact on the compound's biological activity. researchgate.net

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3) or amino (-NH2) can increase the electron density of the pyridine ring, which may enhance its ability to participate in certain binding interactions. nih.gov

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) decrease the electron density of the pyridine ring, which can affect its reactivity and interactions with biological targets. nih.gov

Halogens: Halogens such as fluorine, chlorine, and bromine can modulate lipophilicity and may participate in halogen bonding, a specific type of non-covalent interaction with a biological target. However, in some cases, the presence of halogens can lead to lower biological activity. nih.gov

Bulky Groups: The introduction of bulky substituents can introduce steric hindrance, which can either be beneficial by promoting a specific binding conformation or detrimental by preventing the molecule from fitting into the active site. nih.gov

The following table provides a summary of how different types of substituents on the pyridine ring could potentially modulate the chemical activity of an indoline-pyridine hybrid.

| Substituent Type | Example | Potential Impact on Chemical Modulation |

|---|---|---|

| Electron-Donating Group | -OCH3, -NH2 | Increases electron density on the pyridine ring, potentially enhancing binding interactions. |

| Electron-Withdrawing Group | -CN, -NO2 | Decreases electron density on the pyridine ring, altering reactivity and target interactions. |

| Halogen | -F, -Cl, -Br | Modulates lipophilicity and can participate in halogen bonding, but may also decrease activity. |

| Bulky Group | -t-butyl | Can introduce steric hindrance, influencing binding affinity and selectivity. |

Conformational Flexibility and Ligand-Target Recognition (General Chemical Principles)

The interaction between a small molecule, such as this compound, and its biological target is a dynamic process governed by the molecule's ability to adopt a specific three-dimensional orientation that is complementary to the binding site. This complementarity is dictated by the compound's conformational flexibility and its capacity to form non-covalent interactions with the target protein.

The structure of this compound features two key heterocyclic systems, indoline and pyridine, connected by a single carbon-carbon bond. The inherent flexibility of the molecule is primarily determined by two factors: the rotation around this central bond and the puckering of the five-membered ring of the indoline nucleus.

The rotation around the C2-C3' bond (connecting the indoline and pyridine rings) allows the two ring systems to adopt a range of spatial orientations relative to one another. The energy barrier for this rotation influences the equilibrium between different conformational states (rotamers). whiterose.ac.ukrsc.orgnih.gov The preferred conformation in a biological context will be the one that maximizes favorable interactions within the binding pocket of a target protein. The presence of substituents, in this case, the methyl groups on the indoline ring, can influence this rotational preference through steric effects. nih.gov

The indoline ring itself is not planar. The five-membered ring can adopt various "envelope" or "twist" conformations, where one or two atoms are out of the plane of the others. This puckering adds another layer of conformational complexity, allowing the molecule to fine-tune its shape to fit a binding site.

Successful ligand-target recognition depends on the formation of a network of non-covalent interactions that stabilize the ligand-protein complex. frontiersin.org The structural features of this compound offer several potential interaction points:

Hydrogen Bonding: The nitrogen atom of the pyridine ring, with its non-bonding electron pair, can act as a hydrogen bond acceptor. researchgate.netnih.gov This is a crucial interaction in many drug-receptor complexes. nih.govmdpi.com Additionally, the secondary amine (N-H) of the indoline ring can serve as a hydrogen bond donor. nih.gov

π-π Stacking: Both the pyridine ring and the benzene (B151609) portion of the indoline scaffold are aromatic and can engage in π-π stacking interactions with aromatic amino acid residues in a protein's binding site, such as phenylalanine, tyrosine, or tryptophan. researchgate.netacs.orgmdpi.comnih.gov These interactions are vital for the binding of many heterocyclic drugs. nih.gov

Hydrophobic Interactions: The two methyl groups at the 5- and 7-positions of the indoline ring, as well as the aliphatic carbons of the indoline's five-membered ring, contribute to the molecule's lipophilicity. These regions can form favorable hydrophobic interactions with nonpolar pockets within the target protein. The addition of methyl groups often enhances binding affinity by displacing water molecules from the binding site, a phenomenon sometimes referred to as the "magic methyl" effect. nih.govacs.orgacs.org

The combination of a flexible backbone and multiple potential interaction points allows indoline-pyridine hybrids to adapt to and bind with high affinity to a variety of biological targets.

Design Principles for Modulating Chemical Activity through Structural Features

The modulation of the chemical or biological activity of a lead compound like this compound is a cornerstone of medicinal chemistry. Structure-activity relationship (SAR) studies guide the rational design of new analogues with improved potency, selectivity, or pharmacokinetic properties. nih.govdrugbank.com The principles for modifying this indoline-pyridine scaffold are based on systematically altering its structural features to optimize interactions with a hypothetical target.

One primary strategy is the introduction of substituents at various positions on both the indoline and pyridine rings. The goal is to probe the topology of the binding site for additional favorable interactions. For instance, adding small polar groups (e.g., hydroxyl, methoxy, or amino groups) could introduce new hydrogen bonds, while adding halogens (F, Cl, Br) could introduce halogen bonds or modulate the electronic properties of the aromatic rings. nih.gov The impact of such substitutions is highly dependent on their position. nih.govnih.gov

The following table illustrates hypothetical modifications to the core structure and their potential impact on binding affinity based on general SAR principles observed in related heterocyclic compounds.

| Modification | Position | Rationale | Predicted Impact on Binding |

| Addition of -OH | 6-position of Indoline | Introduce a new hydrogen bond donor/acceptor. | Potentially increase affinity if a corresponding partner is in the binding site. |

| Addition of -Cl | 4'-position of Pyridine | Introduce a potential halogen bond and increase lipophilicity. | May increase or decrease affinity depending on the pocket's properties. |

| Change -CH₃ to -CF₃ | 5-position of Indoline | Alter electronic properties and potentially engage in specific fluorine interactions. | Highly context-dependent; could increase affinity through favorable interactions. |

| Addition of a bulky group (e.g., tert-butyl) | 4-position of Indoline | Probe for steric tolerance in the binding pocket. | Likely to decrease affinity unless the pocket is large and accommodating. |

Another powerful design principle is bioisosteric replacement . This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving activity or other drug-like characteristics. doi.orgdomainex.co.uk For the indoline-pyridine scaffold, several bioisosteric replacements could be considered. The pyridine ring, for example, could be replaced by other nitrogen-containing heterocycles (like pyrimidine (B1678525) or pyrazole) or even a substituted phenyl ring (such as a benzonitrile) to modulate hydrogen bonding capacity and electronic distribution. researchgate.netrsc.org Similarly, the indoline core could be replaced by other bicyclic systems like benzofuran (B130515) or indole to explore how changes in the core scaffold affect binding. doi.org

The table below provides examples of potential bioisosteric replacements and their intended effects.

| Original Moiety | Bioisosteric Replacement | Rationale | Potential Outcome |

| Pyridin-3-yl | Phenyl | Remove hydrogen bond acceptor, increase hydrophobicity. | Test the importance of the pyridine nitrogen for binding. |

| Pyridin-3-yl | Pyrimidin-5-yl | Introduce a second nitrogen atom, altering H-bond acceptor geometry and electronics. | May improve binding or selectivity. |

| Indoline | Indole | Introduce aromaticity in the five-membered ring, creating a planar system. | Changes conformational flexibility and potential for π-stacking. |

| 5,7-Dimethyl | 5,7-Dichloro | Replace hydrophobic groups with electron-withdrawing, potentially halogen-bonding groups. | Alters electronic profile and introduces new interaction possibilities. |

Finally, modulating the conformational flexibility of the molecule is another key design strategy. Shortening, lengthening, or rigidifying the linker between the indoline and pyridine rings can lock the molecule into a more bioactive conformation, thereby reducing the entropic penalty of binding. This could be achieved by introducing double bonds or incorporating the linker into a new ring system. Understanding the optimal relative orientation of the two rings is crucial for designing more potent compounds.

Through the systematic application of these design principles—substitution, bioisosteric replacement, and conformational constraint—the chemical activity of the this compound scaffold can be rationally optimized for a given biological target.

Emerging Academic Applications and Research Frontiers for 5,7 Dimethyl 2 Pyridin 3 Yl Indoline

Potential in Supramolecular Chemistry and Molecular Recognition Systems

The structure of 5,7-Dimethyl-2-(pyridin-3-yl)indoline is inherently suited for applications in supramolecular chemistry and the design of molecular recognition systems. The indoline (B122111) portion contains a secondary amine (N-H) group capable of acting as a hydrogen bond donor, while the nitrogen atom in the pyridine (B92270) ring is a hydrogen bond acceptor. This dual capacity for hydrogen bonding, coupled with the potential for π-π stacking interactions involving both the indoline and pyridine aromatic rings, suggests that the molecule could be a valuable building block for self-assembling systems.

In the field of molecular recognition, research has demonstrated that indole (B1671886) and imidazole-based receptors can effectively bind carbohydrates through a combination of hydrogen bonds and CH-π interactions. nih.gov By analogy, the this compound scaffold could be engineered into receptors for various guest molecules. The pyridine unit, in particular, is known for its robust hydrogen-bonding capabilities in molecular recognition. nih.gov The precise orientation of the donor and acceptor sites could allow for the selective recognition of specific substrates, such as dicarboxylic acids or other molecules with complementary hydrogen bonding patterns.

| Interaction Type | Participating Moiety | Potential Supramolecular Application | Analogous System from Literature |

|---|---|---|---|

| Hydrogen Bond Donor | Indoline N-H | Formation of tapes, sheets, or capsules; Anion recognition | Indole-imidazole receptors for carbohydrates nih.gov |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Co-crystallization with H-bond donors; Assembly of multi-component systems | Pyridazine in dual H-bonding interactions nih.gov |

| π-π Stacking | Indoline & Pyridine Rings | Formation of columnar structures; Recognition of aromatic guests | Protein-carbohydrate complexes with Trp residues nih.gov |

| CH-π Interactions | Methyl groups & Aromatic Rings | Fine-tuning of crystal packing; Conformation stabilization | Ethynylbenzene crystal structures acs.org |

Integration into Advanced Materials Science (e.g., Non-Linear Optical Materials)

The field of materials science is constantly in search of new organic molecules with tailored electronic properties. The structure of this compound, featuring an electron-donating indoline group connected to an electron-accepting pyridine ring, is characteristic of a "push-pull" system. Such systems are known to exhibit significant non-linear optical (NLO) properties due to intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation. researchgate.netnih.gov

Molecules with large second-order (β) and third-order (γ) hyperpolarizabilities are essential for applications in optical communications, data storage, and electro-optical signal processing. illinois.edu Research on various push-pull architectures, including those based on porphyrins, benzothiadiazoles, and pyrimidines, has shown that fine-tuning the donor and acceptor strengths can lead to materials with exceptionally high NLO responses. researchgate.netillinois.edursc.org The 5,7-dimethylindoline (B7841891) moiety serves as a potent electron donor, and its linkage to the pyridyl acceptor could result in a significant dipole moment change upon excitation, a key requirement for second-order NLO activity. Theoretical and experimental studies on analogous push-pull systems suggest that this compound could be a promising candidate for incorporation into advanced NLO materials. nih.gov

| Feature | This compound | Example from Literature (System) | Relevance to NLO Properties |

|---|---|---|---|

| Electron Donor | Dimethyl-indoline | 4-(N,N-diphenylamino)phenyl (Tetrazole system) nih.gov | Provides electron density for intramolecular charge transfer (ICT). |

| Electron Acceptor | Pyridine | p-Nitrophenyl, 3-pyridyl (Tetrazole system) nih.gov | Creates an electronic pull, enhancing the ICT process. |

| Conjugated Bridge | Direct C-C bond | Varies (e.g., double bond, aromatic ring) researchgate.netresearchgate.net | Facilitates efficient charge transfer between donor and acceptor. |

| Potential Hyperpolarizability | Hypothesized to be significant | β_HRS up to 1460 x 10-30 esu (Platinum complexes) | Indicates the magnitude of the second-order NLO response. |

Applications in Enantioselective Catalysis (Indoline/Pyridine Ligands/Organocatalysts)

Chiral ligands and organocatalysts are fundamental tools in modern synthetic chemistry for producing enantiomerically pure compounds. Both indole and pyridine scaffolds are prevalent in the design of "privileged" ligands for asymmetric catalysis. nih.govrsc.org The rigid structure of this compound, if synthesized in a chiral, enantiopure form (e.g., with stereochemistry at the C2 position), could serve as a powerful bidentate ligand for transition metal catalysis.

The combination of a "soft" indoline nitrogen and a "hard" pyridine nitrogen donor makes it a versatile N,N-ligand capable of coordinating with a wide range of metals. Chiral pyridine-oxazoline (PyrOx) ligands, for example, have shown remarkable success in numerous asymmetric reactions. rsc.orgresearchgate.net Similarly, chiral catalysts based on indole scaffolds have been developed for highly stereoselective transformations. nih.govacs.orgacs.org It is hypothesized that a chiral version of this compound could be applied in reactions such as asymmetric hydrogenation, hydroalkylation, or allylic alkylation, where precise control of the metal's coordination sphere is crucial for enantioselectivity. rsc.orgacs.org

| Catalyst Type | Potential Role of the Compound | Target Reaction Type | Analogous Catalyst System |

|---|---|---|---|

| Transition Metal Ligand | Chiral N,N-bidentate ligand | Asymmetric Hydrogenation | Chiral Pyridine-Aminophosphine Ligands for Ir-catalysis rsc.org |

| Transition Metal Ligand | Chiral N,N-bidentate ligand | Enantioselective C-H Addition | Chiral Half-Sandwich Rare-Earth Complexes acs.org |

| Organocatalyst | Chiral scaffold for bifunctional catalyst | Asymmetric [4+2] Cycloaddition | Chiral Naphthyl-C2-Indole Phosphine Organocatalyst acs.orgacs.org |

| Organocatalyst | Brønsted Base/H-bond donor | Michael Addition | Chiral-at-metal complexes with H-bonding motifs rsc.org |

Development as Advanced Chemical Probes for Biological Systems (excluding clinical trials)

Fluorescent probes are indispensable for visualizing and quantifying biological processes within living cells. researchgate.net Indole and its derivatives are well-known for their intrinsic fluorescence, making them excellent core structures for chemical probes. nih.gov These probes can be designed to detect specific analytes, changes in the microenvironment (like pH), or to target specific organelles. nih.govnih.gov

| Probe Type | Sensing Mechanism | Potential Analyte/Target | Analogous Probe System |

|---|---|---|---|

| pH Sensor | Protonation of pyridine nitrogen modulating ICT | Acidic organelles (e.g., lysosomes) | Indole derivatives with proton-responsive groups nih.gov |

| Metal Ion Sensor | Coordination to pyridine nitrogen causing fluorescence quenching/enhancement | Biologically relevant cations (e.g., Zn2+, Cu2+) | Indolium-based probes for anion detection mdpi.com |

| Bioimaging Agent | Environment-sensitive fluorescence (solvatochromism) | Lipid droplets, membranes | Indolizino[3,2-c]quinolines for live cell imaging researchgate.net |

| Reactive Species Probe | Specific reaction with analyte cleaving a quenching group | Reactive oxygen species (e.g., H₂O₂) | Indole-boronate probe for H₂O₂ detection nih.gov |

Future Research Directions and Uncharted Territories

Innovations in Sustainable and Atom-Economical Synthesis

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 5,7-Dimethyl-2-(pyridin-3-yl)indoline, future synthetic strategies will likely move away from traditional multi-step procedures towards more sustainable and atom-economical approaches. One promising avenue is the use of catalytic C-H activation, a powerful tool for forming carbon-carbon and carbon-nitrogen bonds directly, thus minimizing waste and increasing efficiency. acs.org For instance, palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds in appropriately substituted β-arylethylamines presents a highly efficient route to the indoline (B122111) core. organic-chemistry.org

Furthermore, methods employing cobalt(III)-carbene radicals for hydrogen atom transfer could offer a novel and efficient pathway to functionalized indolines from readily available precursors. nih.gov The concept of "atom economy" is central to these innovations, aiming to incorporate the maximum number of atoms from the starting materials into the final product. acs.org Research into tandem reactions, where multiple bond-forming events occur in a single operation, will also be crucial in streamlining the synthesis of complex indoline-pyridine hybrids. acs.org The development of these methods will not only make the synthesis of this compound more efficient but also more environmentally friendly.

Advanced Computational Design and Predictive Modeling

Molecular docking and dynamics simulations are other computational tools that can predict how this compound might interact with biological targets, such as enzymes or receptors. nih.govnih.gov This predictive power is invaluable in the early stages of drug discovery, allowing for the rational design of new derivatives with enhanced activity and selectivity. rsc.org By establishing correlations between molecular structure and optoelectronic performance through computational models, researchers can also guide the design of next-generation materials for applications like organic light-emitting diodes (OLEDs). acs.org The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this indoline-pyridine scaffold.

Discovery of Novel Reactivity and Transformation Pathways

The unique combination of an electron-rich indoline core and an electron-deficient pyridine (B92270) ring in this compound suggests a rich and largely unexplored reactivity profile. Future research will likely focus on uncovering novel chemical transformations that take advantage of this electronic dichotomy. For instance, the indoline nitrogen can act as a nucleophile, while the pyridine ring can undergo nucleophilic aromatic substitution, opening doors to a wide range of functionalization reactions.

Furthermore, the C2 position of the indoline ring, bearing the pyridine substituent, is a chiral center, making the development of enantioselective reactions a significant area of interest. nih.gov Kinetic resolution techniques, for example, could be employed to separate enantiomers and access stereochemically pure forms of 2-arylindolines. nih.gov Exploring the reactivity of this scaffold under various catalytic conditions, including photoredox and electrochemical methods, could also lead to the discovery of unprecedented transformation pathways, expanding the synthetic utility of this versatile molecule.

Strategic Development of Next-Generation Indoline-Pyridine Hybrid Scaffolds

Building upon the core structure of this compound, the strategic development of next-generation hybrid scaffolds holds immense promise for various applications. Molecular hybridization, the combination of two or more pharmacophores, is a proven strategy for developing new therapeutic agents with improved efficacy and pharmacokinetic properties. researchgate.net By incorporating other biologically active moieties onto the indoline or pyridine rings, researchers can design novel compounds with potential applications in areas such as oncology and infectious diseases. digitellinc.commdpi.com

The synthesis of spiro[indoline-pyridine] derivatives, for example, represents an exciting frontier in creating structurally complex and diverse molecular architectures. nih.gov These three-dimensional structures can exhibit unique biological activities and physical properties. Furthermore, the development of polycyclic fused indoline scaffolds through substrate-guided reactivity switches offers a pathway to novel and complex heterocyclic systems with potential applications in materials science and medicinal chemistry. polimi.it The continued exploration of new synthetic methodologies will be crucial for accessing these next-generation indoline-pyridine hybrids and unlocking their full potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.